1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Overview
Description
1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate in the presence of catalysts like copper(I) iodide . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions is crucial for minimizing by-products and achieving high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with molecular targets through its trifluoromethyl and pyrazole moieties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Similar in having a trifluoromethyl group attached to a benzene ring.
Pyrazole-4-carboxylic acid ethyl ester: Shares the pyrazole and ester functionalities but lacks the trifluoromethyl group.
Trifluoromethylpyrazole: Contains both the trifluoromethyl and pyrazole groups but may differ in the position of substitution.
Uniqueness
1-(3-Trifluoromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the combination of its trifluoromethyl, benzyl, and pyrazole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications .
Properties
IUPAC Name |
ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-2-21-13(20)11-7-18-19(9-11)8-10-4-3-5-12(6-10)14(15,16)17/h3-7,9H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVVDZDMRMPPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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